molecular formula C6H11NO2S B1348347 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 38984-68-8

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No. B1348347
CAS RN: 38984-68-8
M. Wt: 161.22 g/mol
InChI Key: OCQICQZUUHJWGZ-UHFFFAOYSA-N
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Scientific Research Applications

Hydrolysis and Structural Analysis

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride undergoes hydrolysis in aqueous solutions, a process which has been studied using infrared spectrophotometry. This process helps in understanding the structural properties and behavior of this compound in different environments (KIRSCHENBAUM & Parker, 1958).

Interaction with Aldehydes and Ketones

The interaction of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride with aldehydes and ketones has been explored, particularly in the context of benzaldehyde reactions. This leads to the formation of various derivatives, which are analyzed using X-ray diffraction and NMR spectroscopy, offering insights into chemical synthesis and molecular structures (Bell et al., 1994).

Epimerization Studies

Research on epimerization at C-2 of 2-substituted thiazolidine-4-carboxylic acids provides insights into the stability and chemical behavior of these compounds under various conditions. This research is crucial for understanding the dynamics of molecular transformations in thiazolidine derivatives (Nagasawa et al., 1981).

Synthesis and Antileukemic Activity

The synthesis and evaluation of antileukemic activity of derivatives of thiazolidine-4-carboxylic acid have been a significant area of research. These studies focus on the potential therapeutic applications of these compounds in the treatment of leukemia, contributing to the field of medicinal chemistry (Ladurée et al., 1989).

Surface Modification Techniques

A novel method has been developed for the surface modification of nonporous glass beads using a thiazolidine linker. This technique involves the formation of a 1,3-thiazolidine ring between l-cysteine linkers and chitosan, indicating potential applications in materialscience and engineering (Liu et al., 2003).

Corrosion Inhibition in Steel

Thiazolidine derivatives, including those related to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, have been studied for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. This research is relevant in industrial applications, particularly in the protection of metals in harsh chemical environments (Yadav et al., 2015).

Antioxidative and Antiviral Activity

The synthesis and biological activities of hydroxycinnamic acid amides of thiazole containing TFA.valine-4-carboxylic acid ethyl ester, related to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, have been explored. These compounds exhibit antioxidative and antiviral properties, indicating potential pharmacological applications (Stankova et al., 2009).

Synthesis of Nucleoside Analogs

Research into the synthesis of nucleoside analogs involving N-substituted 1,3-thiazolidines, which are structurally related to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, contributes to the development of novel therapeutic agents, particularly in the field of antiviral and anticancer drugs (Iwakawa et al., 1978).

Safety And Hazards

When handling 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, it is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles due to its potential irritant nature1. It should be handled in a well-ventilated place5. Avoid contact with skin and eyes, formation of dust and aerosols5.


Future Directions

The future directions of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride are not explicitly stated in the available resources. However, given its use as an intermediate in the synthesis of drugs like cephalosporins and penicillins1, it may continue to be valuable in pharmaceutical synthesis and research.


properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDAVFIGRLKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

CAS RN

38984-68-8, 19291-01-1
Record name 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38984-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019291011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38984-68-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117394
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FE King, JW Clark-Lewis, R Wade - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… -2 : 2-dimethylthiazolidine-4-carboxylic acid hydrochloride l1 … L-2 : 2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride (… L-2 : 2-dimethylthiazolidine4-carboxylic acid hydrochloride (…
Number of citations: 5 pubs.rsc.org
FE King, JW Clark-Lewis, R Wade - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… A solution of phthalylglycyl chloride (2.26 g.) in pure dry chloroform (16 cc) was added dropwise to a stirred solution of L-2 : 2-dimethylthiazolidine-4-carboxylic acid hydrochloride @ (…
Number of citations: 0 pubs.rsc.org
RA Heacock, L Marion - Canadian Journal of Chemistry, 1956 - cdnsciencepub.com
The infrared spectra of a number of secondary bases and of their salts have been examined. The spectra of the salts differ from those of the corresponding bases in containing several …
Number of citations: 208 cdnsciencepub.com
RO Duthaler, B Wyss - 2011 - Wiley Online Library
Naturally configured cysteine is converted into 4‐substituted thiazolidines via the 4‐carbaldehyde corresponding to the serine derived Garner's aldehyde. The key transformation is the …
AI Iyoha - 2023 - publications.aston.ac.uk
Antibiotic resistance remains a global health challenge and arguably, could be described as a silent pandemic. Bacterial β-lactamases are among the major promoters of antibiotic …
Number of citations: 2 publications.aston.ac.uk
MM Coffey - 1986 - search.proquest.com
Some synthetic approaches to isothiazolidinones have been examined. The ultimate aim of the project was to synthesise (4S)-4-aminoisothiazolidin-3-one (A). Compound (A) may be …
Number of citations: 0 search.proquest.com
V Straniero - 2013 - air.unimi.it
Design and synthesis of novel bioactive peptides and peptidomimetics Page 1 UNIVERSITA’ DEGLI STUDI DI MILANO Doctorate School of Chemical Science and Technologies …
Number of citations: 4 air.unimi.it

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